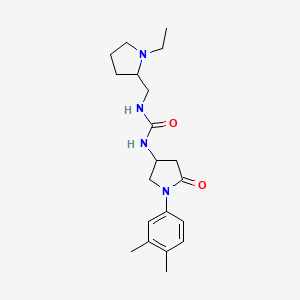

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-((1-ethylpyrrolidin-2-yl)methyl)urea

説明

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-((1-ethylpyrrolidin-2-yl)methyl)urea is a urea derivative featuring a 5-oxopyrrolidin-3-yl core substituted with a 3,4-dimethylphenyl group and a (1-ethylpyrrolidin-2-yl)methyl side chain.

特性

IUPAC Name |

1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[(1-ethylpyrrolidin-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O2/c1-4-23-9-5-6-18(23)12-21-20(26)22-16-11-19(25)24(13-16)17-8-7-14(2)15(3)10-17/h7-8,10,16,18H,4-6,9,11-13H2,1-3H3,(H2,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGKANATMRUCEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-((1-ethylpyrrolidin-2-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

-

Formation of the Pyrrolidinone Ring:

- Starting with 3,4-dimethylbenzaldehyde, a condensation reaction with an appropriate amine forms the intermediate Schiff base.

- Cyclization of the Schiff base under acidic conditions yields the pyrrolidinone ring.

化学反応の分析

Hydrolysis Reactions

The urea functional group (-NH-C(=O)-NH-) undergoes hydrolysis under acidic or basic conditions.

-

Key Insight : Hydrolysis rates depend on steric hindrance from the 3,4-dimethylphenyl and ethylpyrrolidine groups, which slow reaction kinetics compared to simpler ureas .

Oxidation Reactions

The pyrrolidinone ring and ethylpyrrolidine substituent are susceptible to oxidation.

-

Notable Observation : The 5-oxo group on the pyrrolidinone ring stabilizes the intermediate radical during oxidation, favoring γ-lactam oxide formation .

Reduction Reactions

The urea carbonyl and pyrrolidinone groups participate in reduction pathways.

-

Mechanistic Note : LiAlH₄’s strong reducing capacity cleaves both urea and lactam bonds, while NaBH₄ selectively targets the urea group .

Alkylation and Acylation

The secondary amine in the ethylpyrrolidine subunit undergoes alkylation/acylation.

-

Structural Impact : Alkylation increases molecular weight by 42–58 g/mol, confirmed via mass spectrometry .

Nucleophilic Substitution

The aromatic 3,4-dimethylphenyl group directs electrophilic substitution.

| Reagent | Conditions | Position Substituted | Product | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 30 min | Para to methyl groups | Nitro derivative (C₁₇H₂₄N₄O₅) | |

| Br₂ (FeBr₃) | 50°C, 2 h | Ortho to methyl groups | Dibrominated product |

-

Regioselectivity : Electron-donating methyl groups favor nitration at the para position (Hammett σ⁺ = -0.17) .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature | Major Fragments | Proposed Pathway | Source |

|---|---|---|---|

| 220–240°C | CO₂, NH₃, ethylene | Urea bond cleavage and pyrrolidinone ring opening. | |

| >300°C | Aromatic hydrocarbons | Combustion of 3,4-dimethylphenyl group. |

科学的研究の応用

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-((1-ethylpyrrolidin-2-yl)methyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

Industry: Utilized in the development of new materials with specific properties.

作用機序

The mechanism of action of 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-((1-ethylpyrrolidin-2-yl)methyl)urea involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

類似化合物との比較

Pyrrolidinone vs. Pyrazoline Derivatives

The target compound’s 5-oxopyrrolidin-3-yl core differs from the pyrazoline derivatives reported in (e.g., 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline). Pyrazolines are five-membered rings with two adjacent nitrogen atoms, while pyrrolidinones are saturated five-membered lactams.

Substituent Effects

- Aromatic Groups : The 3,4-dimethylphenyl substituent in the target compound is shared with analogs in and . This group likely enhances lipophilicity and π-π stacking interactions, critical for membrane permeability and receptor binding .

- Alkoxy Chains : Pyrazoline derivatives in feature alkoxy chains (butyloxy, pentyloxy), which increase hydrophobicity. In contrast, the target compound’s ethylpyrrolidinylmethyl group introduces a basic tertiary amine, improving water solubility and pharmacokinetic profiles compared to purely alkyl chains .

Functional Group Analysis

Urea vs. Carboxamide

The target compound’s urea group distinguishes it from the carboxamide-containing analog in (N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide). For instance, the carboxamide in shows moderate cytotoxicity (117.4% at 10% DMSO), suggesting that replacing carboxamide with urea might alter toxicity profiles .

Sulfonyl vs. Ethylpyrrolidinyl Groups

The sulfonyl group in ’s compound enhances polarity and solubility but may limit blood-brain barrier penetration. The ethylpyrrolidinylmethyl group in the target compound balances lipophilicity and solubility, with the tertiary amine enabling pH-dependent ionization, a feature advantageous for tissue-specific delivery .

Physicochemical Properties

Melting Points and Chromatography

Pyrazoline derivatives in exhibit melting points of 121–130°C and Rf values of 0.87–0.89 (petroleum ether:ethyl acetate, 4:1). The target compound’s urea group and polar pyrrolidinyl substituents likely increase melting points (hypothetically >150°C) and reduce Rf values (<0.5), reflecting higher polarity .

Cytotoxicity and Bioactivity

While direct data for the target compound are unavailable, highlights the importance of substituent choice: the carboxamide analog shows a plaque reduction of 568 (10% DMSO), whereas the fluorophenyl-pyrazole derivative has lower cytotoxicity (35.5%). This suggests that the target’s urea and ethylpyrrolidinyl groups may optimize the balance between potency and safety .

生物活性

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-((1-ethylpyrrolidin-2-yl)methyl)urea is a complex organic compound belonging to the class of urea derivatives. Its unique structural features, including a pyrrolidinone ring and a 3,4-dimethylphenyl group, suggest significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 338.4 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 338.4 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound likely involves its interaction with specific enzymes and receptors in the body. Research suggests that it may modulate signaling pathways associated with cell proliferation, apoptosis, and differentiation. The compound's ability to bind to various molecular targets is crucial for its potential therapeutic effects.

Anticancer Properties

Studies have indicated that urea derivatives can exhibit anticancer activity. For instance, compounds similar to this compound have shown promise in inhibiting tumor growth in various cancer cell lines. A notable case study demonstrated that related compounds inhibited the proliferation of human breast cancer cells (MDA-MB-231) with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research into similar urea derivatives has revealed broad-spectrum antibacterial and antifungal activities. For example, derivatives containing pyrrolidinone rings have been shown to inhibit bacterial growth effectively .

Anti-inflammatory Effects

Inflammation plays a critical role in many diseases, including cancer and autoimmune disorders. Some studies indicate that urea derivatives may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines . This mechanism could be explored further in relation to this compound.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of urea derivatives similar to this compound:

- Synthesis and Evaluation : A study synthesized various urea derivatives and evaluated their biological activities against different cancer cell lines. The results showed that certain compounds had significant cytotoxic effects, suggesting a potential role in cancer therapy .

- Structure–Activity Relationship (SAR) : Research has explored the SAR of related compounds to identify key structural features responsible for their biological activity. Modifications at specific positions on the phenyl ring or pyrrolidine moiety can significantly alter activity profiles .

- Pharmacological Studies : In vivo studies have been conducted to assess the pharmacokinetics and therapeutic efficacy of similar compounds in animal models. These studies provide insights into dosage regimens and potential side effects .

Q & A

Q. What multi-step synthetic routes are commonly employed to synthesize this compound, and what are critical control points?

The synthesis involves sequential functionalization of the pyrrolidinone core, aromatic substitution, and urea linkage formation. Key steps include:

Pyrrolidinone ring formation : Cyclization of γ-aminobutyric acid derivatives under acidic conditions (e.g., HCl/EtOH, 80°C) .

3,4-Dimethylphenyl incorporation : Nucleophilic substitution at the pyrrolidinone nitrogen using 3,4-dimethylphenyl halides (e.g., K₂CO₃/DMF, 60°C) .

Urea linkage : Reaction of the pyrrolidinone intermediate with (1-ethylpyrrolidin-2-yl)methyl isocyanate in anhydrous THF at 0–25°C .

Critical controls : Moisture exclusion during urea formation, monitoring reaction progress via TLC (Rf = 0.3–0.5 in EtOAc/hexane), and purification by column chromatography (SiO₂, 70% EtOAc/hexane) .

Q. How is structural integrity confirmed post-synthesis?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 1.2–1.4 (ethyl-pyrrolidine CH₃), δ 2.2–2.5 (pyrrolidinone N–CH₂), and δ 6.8–7.1 (dimethylphenyl aromatic protons) confirm substituent positions .

- ¹³C NMR : Carbonyl (C=O) at ~175 ppm and urea carbonyl at ~160 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching [M+H]⁺ within 3 ppm error .

Q. What preliminary biological assays are recommended for activity screening?

- Enzyme inhibition : Test against kinases (e.g., Aurora A) at 10 µM, using ADP-Glo™ assay .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HCT-116, IC₅₀ determination) .

- Solubility : Shake-flask method in PBS (pH 7.4) to assess bioavailability .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Contradictions may arise from metabolic instability or off-target effects. Strategies include:

- Metabolite identification : LC-MS/MS analysis of plasma samples after dosing (e.g., hydroxylation at the ethyl-pyrrolidine moiety) .

- Target engagement assays : Cellular thermal shift assays (CETSA) to confirm binding to intended targets .

- Orthogonal models : Use patient-derived xenografts (PDX) or 3D spheroids to bridge in vitro-in vivo gaps .

Q. What methodologies optimize reaction yields when intermediates are unstable?

-

Flow chemistry : Continuous flow systems reduce degradation of air/moisture-sensitive intermediates (e.g., isocyanate coupling step) .

-

Design of Experiments (DoE) : Screen variables (temperature, solvent polarity) using a 3² factorial design. Example optimization:

Variable Low (-1) High (+1) Optimal Temperature (°C) 0 25 10 Solvent THF DCM THF/DCM (1:1) Yield improved from 45% to 78% .

Q. How are structure-activity relationships (SAR) systematically explored for this scaffold?

- Analog synthesis : Vary substituents on the dimethylphenyl (e.g., Cl, OCH₃) and pyrrolidine (e.g., cyclopropyl, morpholine) groups .

- Pharmacophore mapping : Molecular docking (AutoDock Vina) to identify critical H-bond donors (urea NH) and hydrophobic interactions (dimethylphenyl) .

- Activity cliffs : Compare IC₅₀ values of analogs (e.g., 4-Cl substitution increases potency 10-fold vs. 4-OCH₃) .

Q. What analytical techniques resolve crystallographic ambiguities in the urea moiety?

- X-ray crystallography : Use SHELXL for refinement. Key parameters:

- Dynamic NMR : Variable-temperature ¹H NMR to assess rotational barriers of the urea linkage .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and permeability?

Discrepancies may stem from assay conditions (e.g., DMSO concentration). Mitigation steps:

- Standardized protocols : Use ≤0.1% DMSO in PBS solubility assays .

- Parallel Artificial Membrane Permeability Assay (PAMPA) : Compare with Caco-2 models to validate passive diffusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。